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Introduction
MYF-01-37 is a novel small molecule inhibitor that covalently targets the TEA Domain (TEAD)

family of transcription factors, key downstream effectors of the Hippo signaling pathway. By

binding to a conserved cysteine residue (Cys380 in TEAD2) within the palmitate-binding

pocket, MYF-01-37 allosterically disrupts the interaction between TEAD and its co-activator,

Yes-associated protein (YAP).[1][2] This disruption leads to the suppression of TEAD-YAP

target gene expression, which is often dysregulated in various cancers, promoting cell

proliferation and inhibiting apoptosis. These application notes provide a comprehensive guide

for the use of MYF-01-37 in in vitro settings, including recommended concentrations, detailed

experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action
MYF-01-37 acts as a covalent inhibitor of TEAD transcription factors. The Hippo signaling

pathway, when active, phosphorylates YAP, leading to its cytoplasmic sequestration and

degradation. In instances of Hippo pathway dysregulation, unphosphorylated YAP translocates

to the nucleus and binds to TEAD, driving the transcription of pro-proliferative and anti-

apoptotic genes. MYF-01-37 intervenes by covalently modifying a cysteine residue in the

central pocket of TEAD, which is crucial for its interaction with YAP. This covalent modification

effectively blocks the formation of the YAP-TEAD transcriptional complex, thereby inhibiting

downstream gene expression.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b8198280?utm_src=pdf-interest
https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://www.thermofisher.com/antibody/product/YAP1-Antibody-Polyclonal/PA1-46189
https://www.ptglab.com/products/TEAD4-Antibody-12418-1-AP.htm
https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://www.benchchem.com/product/b8198280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hippo Pathway OFF

MYF-01-37 Action

Hippo Pathway ON

YAP

TEAD

Binding

Target Gene Expression
(e.g., CTGF, CYR61)

Activation

Nucleus

Cell Proliferation
& Survival

MYF-01-37

Covalent
Inhibition

TEAD (Covalently Modified)

LATS1/2

Phosphorylation

pYAP

Degradation

Cytoplasm

Click to download full resolution via product page

Figure 1: MYF-01-37 Mechanism of Action in the Hippo Pathway.
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Quantitative Data Summary
The effective concentration of MYF-01-37 varies depending on the cell line, assay type, and

duration of treatment. The following tables summarize the reported concentrations for key in

vitro experiments.

Table 1: MYF-01-37 Concentration for Target Engagement and Downstream Effects

Cell Line Assay Type
Concentration(
s)

Incubation
Time

Observed
Effect

PC9 TEAD Pull-down 1 µM, 10 µM 6 hours

Loss of direct

TEAD pull-down,

confirming target

engagement.[1]

HEK293T
YAP/TEAD

Interaction
10 µM 24 hours

Inhibition of

direct YAP/TEAD

interaction.[3][4]

PC9
Gene Expression

(CTGF)
10 µM 24 hours

Reduction in the

expression of the

canonical YAP

target gene

CTGF.[3][4]

Table 2: MYF-01-37 Concentration for Cell Viability and Phenotypic Assays
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Cell Line
Type

Cell Line(s) Assay Type
Concentrati
on Range

Incubation
Time

Observed
Effect

EGFR-mutant

NSCLC
Various Cell Viability

0.1, 1, 10,

100 µM
Not specified

Minimal

impact on cell

viability.[3][4]

EGFR-mutant

NSCLC
Not specified

Dormant Cell

Reduction (in

combination

with

Osimertinib

and

Trametinib)

10 µM 10 days

Dramatic

decrease in

dormant cells

compared to

combination

treatment

alone.[3][4]

Experimental Protocols
Detailed methodologies for key in vitro experiments with MYF-01-37 are provided below.

TEAD Pull-Down Assay to Confirm Target Engagement
This protocol is adapted from a method using a biotinylated probe to pull down TEAD and can

be used to demonstrate competitive binding by MYF-01-37.

Seed PC9 cells Treat with MYF-01-37
(1 µM or 10 µM, 6h) Prepare whole-cell lysates Incubate lysate with

biotinylated MYF-01-037 (1 µM) Add streptavidin agarose resin Wash resin Elute TEADs by boiling Analyze by Western Blot

Click to download full resolution via product page

Figure 2: Workflow for TEAD Pull-Down Assay.

Materials:

PC9 cells

Complete growth medium (e.g., RPMI-1640 with 10% FBS)
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MYF-01-37 (Selleck Chemicals, S8950)

Biotinylated MYF-01-037 (as a probe)

Pulldown buffer (composition not specified, a standard lysis buffer with protease and

phosphatase inhibitors is recommended)

Streptavidin agarose resin (e.g., Thermo Fisher Scientific, 20347)

2x Laemmli sample buffer

Antibodies: Anti-TEAD (e.g., Cell Signaling Technology, #13295) and a suitable secondary

antibody.

Procedure:

Cell Culture and Treatment: Seed PC9 cells in appropriate culture dishes and allow them to

adhere overnight. Treat the cells with 1 µM or 10 µM MYF-01-37 for 6 hours. Include a

vehicle-treated control (e.g., DMSO).

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using pulldown

buffer.

TEAD Pull-down:

Combine 1 mg of total protein from the cell lysate with 1 µM of biotinylated MYF-01-037.

Rotate the mixture at 4°C for 6 hours, followed by 1 hour at room temperature.

Add 30 µL of a 50% slurry of streptavidin agarose resin and rotate for an additional 2

hours at 4°C.

Washing and Elution:

Wash the resin three times with pulldown buffer.

Elute the pulled-down proteins by boiling the resin in 2x Laemmli sample buffer for 10

minutes.
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Western Blotting:

Resolve the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with an anti-TEAD antibody to detect the amount of pulled-down

TEAD.

A significant reduction in the amount of pulled-down TEAD in the MYF-01-37-treated

samples compared to the vehicle control indicates successful target engagement.

YAP-TEAD Co-Immunoprecipitation (Co-IP)
This protocol is designed to assess the disruption of the endogenous YAP-TEAD protein-

protein interaction by MYF-01-37.

Culture HEK293T cells Treat with MYF-01-37
(10 µM, 24h) Lyse cells in Co-IP buffer Pre-clear lysate with

Protein A/G agarose
Immunoprecipitate with

anti-YAP antibody Wash beads Elute immunocomplexes Analyze by Western Blot
for TEAD

Click to download full resolution via product page

Figure 3: Workflow for YAP-TEAD Co-Immunoprecipitation.

Materials:

HEK293T cells

Complete growth medium (e.g., DMEM with 10% FBS)

MYF-01-37

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with

protease and phosphatase inhibitors)

Protein A/G agarose beads (e.g., Santa Cruz Biotechnology, sc-2003)

Antibodies:
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Anti-YAP for immunoprecipitation (e.g., Proteintech, 13584-1-AP)

Anti-TEAD for Western blotting (e.g., Cell Signaling Technology, #13295)

Anti-YAP for Western blotting (e.g., Cell Signaling Technology, #4912)

Appropriate secondary antibodies

Procedure:

Cell Culture and Treatment: Culture HEK293T cells to 70-80% confluency. Treat the cells

with 10 µM MYF-01-37 for 24 hours. Include a vehicle-treated control.

Cell Lysis: Wash cells with ice-cold PBS and lyse in Co-IP lysis buffer.

Immunoprecipitation:

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.

Incubate the pre-cleared lysate with an anti-YAP antibody overnight at 4°C with gentle

rotation.

Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

Washing and Elution:

Wash the beads three to five times with Co-IP lysis buffer.

Elute the immunocomplexes by boiling the beads in 2x Laemmli sample buffer.

Western Blotting:

Analyze the eluted samples by Western blotting.

Probe one membrane with an anti-TEAD antibody to detect the amount of TEAD that co-

immunoprecipitated with YAP.

Probe a second membrane with an anti-YAP antibody to confirm successful

immunoprecipitation of YAP.
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A decrease in the TEAD signal in the MYF-01-37-treated sample indicates disruption of

the YAP-TEAD interaction.

Quantitative Real-Time PCR (qRT-PCR) for CTGF Gene
Expression
This protocol measures the effect of MYF-01-37 on the expression of a key YAP-TEAD target

gene, CTGF.

Materials:

PC9 cells

MYF-01-37

RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)

cDNA synthesis kit (e.g., Bio-Rad iScript cDNA Synthesis Kit)

SYBR Green qPCR master mix (e.g., Applied Biosystems PowerUp SYBR Green Master

Mix)

qPCR primers for human CTGF and a housekeeping gene (e.g., GAPDH):

CTGF Forward: 5'-GAGGAAAACATTAAGAAGGGCAAA-3'

CTGF Reverse: 5'-CGGCACAGGTCTTTGATGA-3'

GAPDH Forward: 5'-GTCTCCTCTGACTTCAACAGCG-3'

GAPDH Reverse: 5'-ACCACCCTGTTGCTGTAGCCAA-3'

Procedure:

Cell Treatment and RNA Extraction: Treat PC9 cells with 10 µM MYF-01-37 for 24 hours.

Extract total RNA using a suitable kit.

cDNA Synthesis: Synthesize cDNA from the extracted RNA.
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qPCR:

Set up qPCR reactions using SYBR Green master mix, cDNA, and the primers for CTGF

and GAPDH.

Run the qPCR program on a real-time PCR system.

Data Analysis:

Calculate the relative expression of CTGF using the ΔΔCt method, normalizing to the

expression of GAPDH.

A significant decrease in CTGF mRNA levels in MYF-01-37-treated cells indicates

inhibition of YAP-TEAD transcriptional activity.

Cell Viability Assay
This protocol can be used to assess the impact of MYF-01-37 on the viability of EGFR-mutant

NSCLC cell lines.

Materials:

EGFR-mutant NSCLC cell lines (e.g., PC9, HCC827)

MYF-01-37

96-well cell culture plates

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

Procedure:

Cell Seeding: Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and

allow them to attach overnight.

Treatment: Treat the cells with a range of MYF-01-37 concentrations (e.g., 0.1 µM to 100

µM) for the desired duration (e.g., 72 hours).
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Viability Measurement: Add the cell viability reagent according to the manufacturer's

instructions and measure the signal (absorbance or luminescence) using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage

of cell viability at each concentration.

Conclusion
MYF-01-37 is a valuable research tool for investigating the Hippo signaling pathway and the

therapeutic potential of TEAD inhibition. The protocols and concentration guidelines provided

here offer a solid foundation for conducting in vitro experiments to explore the biological effects

of this compound. Researchers should optimize these protocols for their specific cell lines and

experimental conditions to ensure robust and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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